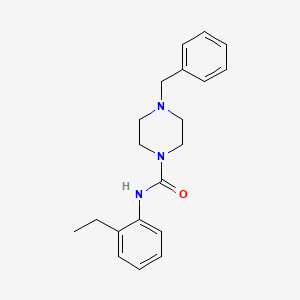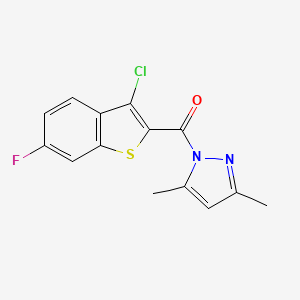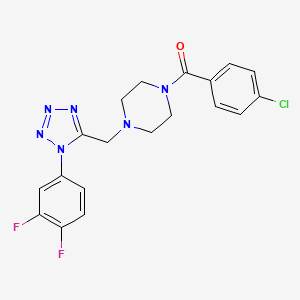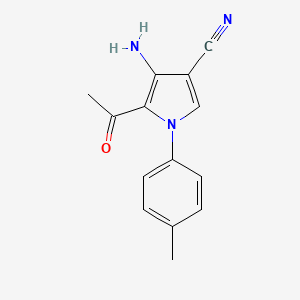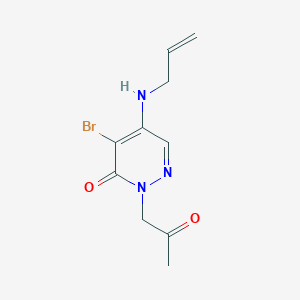
5-(allylamino)-4-bromo-2-(2-oxopropyl)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(allylamino)-4-bromo-2-(2-oxopropyl)-3(2H)-pyridazinone, also known as 5-ABOP, is an organic compound that belongs to the class of pyridazinones. It is a heterocyclic compound that contains an amine group, a bromo group, and a pyridazinone ring. 5-ABOP has been studied for its potential applications in organic synthesis, drug discovery, and medicinal chemistry. This compound has gained increasing attention due to its potential applications in the field of medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
Modes of Action of Pyridazinone Herbicides
Substituted pyridazinone compounds, including variations of the core structure of 5-(allylamino)-4-bromo-2-(2-oxopropyl)-3(2H)-pyridazinone, have been studied for their herbicidal action. These compounds were found to inhibit photosynthesis and the Hill reaction in barley, which accounts for their phytotoxicity. A new experimental herbicide, with specific substitutions on the pyrazon molecule, exhibited resistance to metabolic detoxication in plants and interference with chloroplast development, similar to the action of certain triazoles and carbamates but with significantly higher efficacy (Hilton et al., 1969).
Heterocyclic Synthesis
Pyridazinone and its derivatives serve as key starting materials in the synthesis of various heterocyclic compounds. The reaction of certain pyridazinone structures with carbon nucleophiles leads to the formation of Michael adducts, which are utilized to synthesize compounds including pyridazinone, furanone, and pyrimidinone derivatives. This highlights the significance of pyridazinone structures as versatile intermediates in organic synthesis (El-Hashash & Rizk, 2016).
Platelet Aggregation Inhibitors
Research into 3(2H)-pyridazinones with amino groups at the 5-position has led to the preparation of compounds with potential as platelet aggregation inhibitors. These compounds, derived from halo-substituted pyridazinones, were tested for their ability to inhibit platelet aggregation, indicating their potential application in the treatment of thrombotic disorders (Estevez, Raviña, & Sotelo, 1998).
Effects on Biological Processes
Studies have also explored the effects of substituted pyridazinone herbicides on lipid composition and the desaturation process in plant tissues. For instance, the herbicide BASF 13-338 was shown to inhibit the formation of certain monogalactosyldiacylglycerol species in Arabidopsis thaliana, pointing to its specific impact on lipid biosynthetic pathways and the desaturation of linoleic acid (Norman & John, 1987).
Propiedades
IUPAC Name |
4-bromo-2-(2-oxopropyl)-5-(prop-2-enylamino)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O2/c1-3-4-12-8-5-13-14(6-7(2)15)10(16)9(8)11/h3,5,12H,1,4,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAWMMAYNASACL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C(=C(C=N1)NCC=C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(allylamino)-4-bromo-2-(2-oxopropyl)-3(2H)-pyridazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

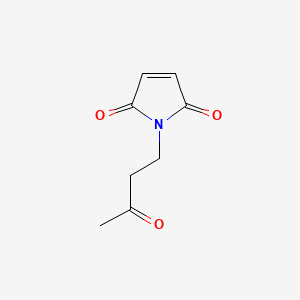
![N-methyl-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2707715.png)
![4-{[4-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone](/img/structure/B2707717.png)
![7-Chloro-9-phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2707720.png)
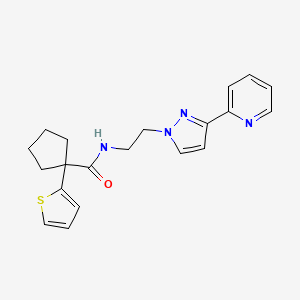
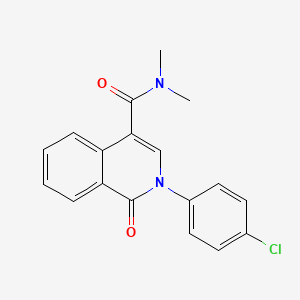
![2-(3-(Phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2707725.png)
